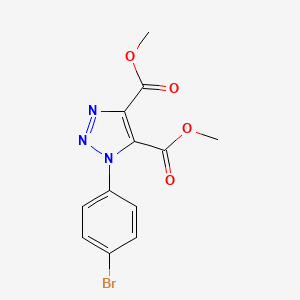

dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

dimethyl 1-(4-bromophenyl)triazole-4,5-dicarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrN3O4/c1-19-11(17)9-10(12(18)20-2)16(15-14-9)8-5-3-7(13)4-6-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUIGHHLZGCXBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)Br)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This reaction involves the coupling of an azide with an alkyne to form the triazole ring. The specific steps are as follows:

Preparation of the Azide: The azide precursor can be synthesized from the corresponding amine by treatment with sodium nitrite and hydrochloric acid, followed by reaction with sodium azide.

Cycloaddition Reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Esterification: The resulting triazole compound is esterified using dimethyl sulfate to introduce the ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors may be employed to enhance reaction efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The triazole ring can be oxidized under specific conditions to form different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products depend on the nucleophile used, resulting in various substituted triazole derivatives.

Reduction: Reduction of ester groups yields the corresponding alcohols.

Oxidation: Oxidation can lead to the formation of triazole N-oxides or other oxidized derivatives.

Wissenschaftliche Forschungsanwendungen

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and cellular processes.

Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Wirkmechanismus

The mechanism of action of dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to therapeutic effects. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of proteins and other biomolecules, resulting in the desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Dimethyl 1-(4-chlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Dimethyl 1-(4-fluorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

- Dimethyl 1-(4-methylphenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Uniqueness

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the bromine atom can be a site for further functionalization, allowing for the synthesis of a wide range of derivatives with diverse properties.

Biologische Aktivität

Dimethyl 1-(4-bromophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis

The compound was synthesized using a solvent-free click coupling method, achieving a high yield of 93%. The synthesis involved the reaction of dimethylacetylene dicarboxylate with p-bromoazidobenzene at elevated temperatures (80–90 °C) for a short duration (3 minutes) . This efficient synthetic route is crucial for producing the compound for further biological evaluation.

Antimicrobial Properties

Research indicates that derivatives of triazoles, including this compound, exhibit notable antimicrobial activity. In vitro studies have shown that compounds with similar structures can inhibit the growth of various pathogens. For instance, related compounds demonstrated distinct inhibitory effects against plant pathogens such as Fusarium Wilt and Colletotrichum gloeosporioides .

Antiviral Activity

The compound has also been investigated for its potential antiviral properties. A study highlighted the design of triazole-based Schiff bases as potential anti-COVID-19 agents. The structural framework of triazoles has been linked to activity against viral targets, suggesting that this compound could be explored further in antiviral drug development .

Case Studies

Several studies have documented the biological activity of triazole derivatives:

- Antimicrobial Study : A compound structurally similar to this compound exhibited significant antimicrobial activity against multiple strains of bacteria and fungi. The study utilized various assays to evaluate the effectiveness and established a structure-activity relationship that could inform future modifications .

- Antiviral Research : Another investigation into triazole derivatives highlighted their potential as inhibitors of viral replication pathways. The findings suggested that modifications in the triazole ring could enhance antiviral efficacy against emerging viral strains .

Data Summary

| Property | Observation |

|---|---|

| Synthesis Yield | 93% via solvent-free method |

| Antimicrobial Activity | Effective against Fusarium Wilt and Colletotrichum gloeosporioides |

| Antiviral Potential | Suggested activity against COVID-19 viral targets |

| Inhibition Mechanism | Potential competitive inhibition in enzymatic assays |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.